molecular formula C17H21NO3S2 B4645384 4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

Cat. No. B4645384
M. Wt: 351.5 g/mol
InChI Key: CGZLWNGJCZCNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, also known as MMPEBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. MMPEBS is a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. In

Mechanism of Action

4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide selectively inhibits CA IX by binding to its active site and blocking its enzymatic activity. CA IX plays a crucial role in regulating the pH of cancer cells, which is essential for their survival and proliferation. By inhibiting CA IX, 4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to selectively inhibit CA IX without affecting other isoforms of carbonic anhydrase. In addition, 4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to have low toxicity in normal cells and tissues. 4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CA IX, its low toxicity in normal cells and tissues, and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, 4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has some limitations, including its limited solubility in aqueous solutions and its high cost.

Future Directions

There are several future directions for 4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. 4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide also has potential applications in other fields, such as imaging and diagnostics, due to its selective targeting of CA IX. Further research on 4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide and its potential applications could lead to the development of new and more effective cancer therapies.

Scientific Research Applications

4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been extensively studied for its potential applications in cancer research. CA IX is overexpressed in many types of cancer cells and is involved in tumor growth, invasion, and metastasis. 4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by selectively targeting CA IX. In addition, 4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-13-4-6-15(7-5-13)22-11-10-18-23(19,20)16-8-9-17(21-3)14(2)12-16/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZLWNGJCZCNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
Reactant of Route 5
4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
Reactant of Route 6
4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.